![molecular formula C28H28N4O2 B3448370 4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B3448370.png)
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE
Overview
Description
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is a complex organic compound with a unique structure that combines a phthalazinone core with a phenylpiperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Phthalazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced to the phthalazinone core.
Final Modifications: Additional functional groups, such as the 4-methylphenyl group, are introduced through further substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted phthalazinones.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of phthalazinone derivatives.
Biochemistry: Researchers can investigate its interactions with various biomolecules to understand its mechanism of action.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of 4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The phenylpiperazine moiety is known to interact with serotonin and dopamine receptors, potentially modulating their activity and leading to various pharmacological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-METHOXYPHENYL)-4-OXO-3-PHENYLBUTANOIC ACID: This compound shares a similar core structure but differs in the substituents attached to the core.
4-METHYLPHENYL 3-OXO-3-(4-PHENYL-1-PIPERAZINYL)PROPYL SULFIDE: Another related compound with a similar phenylpiperazine moiety but different functional groups.
Uniqueness
4-(4-METHYLPHENYL)-2-[3-OXO-3-(4-PHENYLPIPERAZIN-1-YL)PROPYL]-1,2-DIHYDROPHTHALAZIN-1-ONE is unique due to its specific combination of functional groups and the phthalazinone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-methylphenyl)-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-21-11-13-22(14-12-21)27-24-9-5-6-10-25(24)28(34)32(29-27)16-15-26(33)31-19-17-30(18-20-31)23-7-3-2-4-8-23/h2-14H,15-20H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZAPMILSAIBQLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


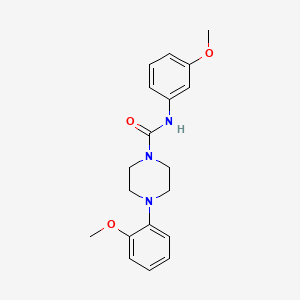
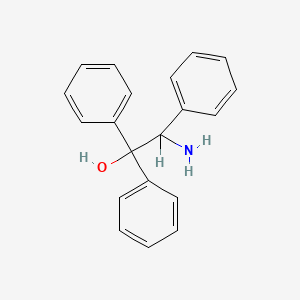
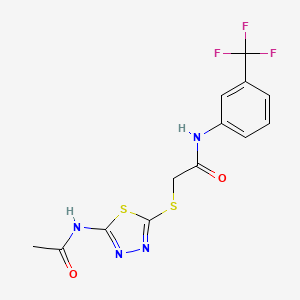
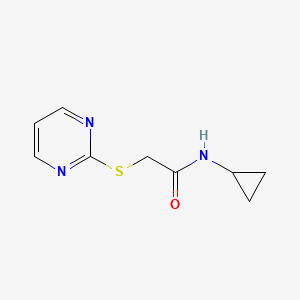
![N~1~-(4-CHLOROPHENYL)-2-[(5,7-DIMETHYL[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL)SULFANYL]ACETAMIDE](/img/structure/B3448323.png)
![N-(2,3-dichlorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448324.png)
![2-{N-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDO}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B3448325.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B3448331.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3448335.png)
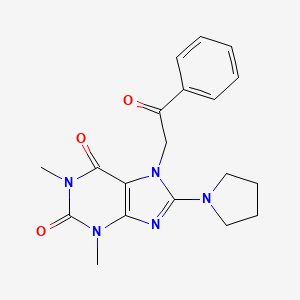
![2-{[(2-oxo-1,3-benzoxazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3448349.png)
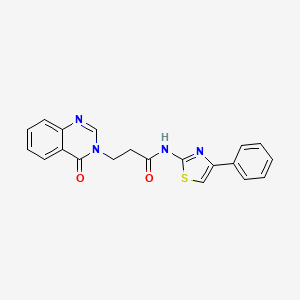
![2-METHOXY-5-[3-(1-OXO-4-PHENYL-1,2-DIHYDROPHTHALAZIN-2-YL)PROPANAMIDO]BENZAMIDE](/img/structure/B3448355.png)
![ethyl 2-[5,7-dimethyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B3448394.png)
